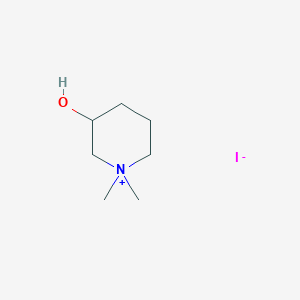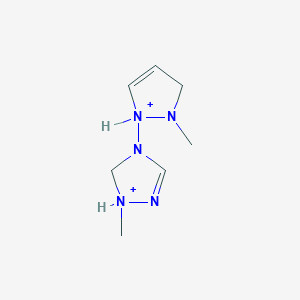
1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolium and triazolium rings through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-yl)-4,5-dihydro-1H-1,2,4-triazole
- 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-yl)-4,5-dihydro-1H-1,2,4-triazolium chloride
Uniqueness
1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium is unique due to its specific combination of pyrazolium and triazolium rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90499-66-4 |
|---|---|
Molekularformel |
C7H15N5+2 |
Molekulargewicht |
169.23 g/mol |
IUPAC-Name |
1-methyl-4-(2-methyl-1,3-dihydropyrazol-1-ium-1-yl)-1,5-dihydro-1,2,4-triazol-1-ium |
InChI |
InChI=1S/C7H13N5/c1-9-7-11(6-8-9)12-5-3-4-10(12)2/h3,5-6H,4,7H2,1-2H3/p+2 |
InChI-Schlüssel |
QCEVDHQRUKXWHS-UHFFFAOYSA-P |
Kanonische SMILES |
C[NH+]1CN(C=N1)[NH+]2C=CCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
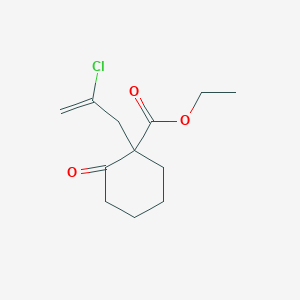

![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
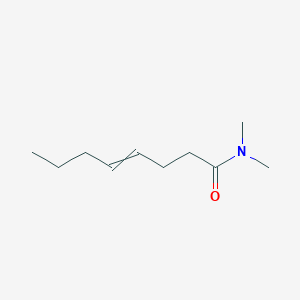
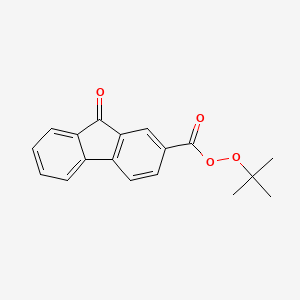
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)

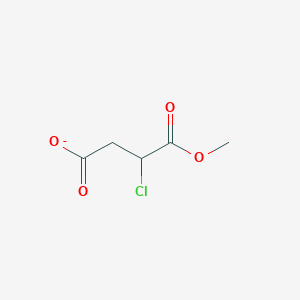
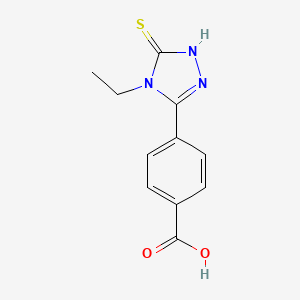
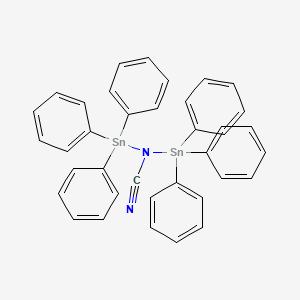
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
